molecular formula C16H22N2O3 B2389739 1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol CAS No. 338392-10-2

1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol

Cat. No. B2389739
CAS RN: 338392-10-2
M. Wt: 290.363
InChI Key: SSITXROCEIEZDB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol, also known as MIP, is a small molecule that has been used in various scientific research applications. It has a wide variety of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Chiral Oxazinoindoles Synthesis and Bioactive Properties

Chiral 1,4-oxazino[4,3-a]indoles, which share structural similarities with "1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol," have been explored for their antidepressant, anti-inflammatory, and antitumor activities. These compounds are synthesized through both racemic and enantioselective methods, with the latter offering insights into the development of bioactive molecules with potential therapeutic applications (Dupeux & Michelet, 2022).

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives, part of the chemical structure of the compound , have been extensively studied for their broad spectrum of pharmacological activities. These include significant roles in biochemistry and potential therapeutic applications across various domains, highlighting the importance of the morpholine ring in medicinal chemistry and drug design (Asif & Imran, 2019).

Indole Synthesis and Classification

Indole synthesis, crucial for creating compounds like "1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol," has been a focal point of organic chemistry, given the indole alkaloids' range of biological activities. A comprehensive review of indole synthesis methods highlights the diverse strategies employed in synthesizing such compounds, underscoring the indole core's significance in developing pharmacologically active molecules (Taber & Tirunahari, 2011).

Role of Indoles in Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, exhibit a range of bioactive properties, notably in hepatic protection. These compounds, through various mechanisms, offer potential therapeutic strategies against chronic liver diseases, highlighting the broader applicability of indole-based compounds in medicine (Wang et al., 2016).

Analytical Methods in Determining Antioxidant Activity

Research on compounds like "1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol" often involves evaluating antioxidant activities, which play a crucial role in various fields including food engineering, medicine, and pharmacy. A critical review of the tests used to determine antioxidant activity provides insights into the mechanisms, advantages, and applicability of these methods, relevant for assessing the antioxidant potential of chemically synthesized molecules (Munteanu & Apetrei, 2021).

properties

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-9-14-15(17-12)3-2-4-16(14)21-11-13(19)10-18-5-7-20-8-6-18/h2-4,9,13,17,19H,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSITXROCEIEZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol

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